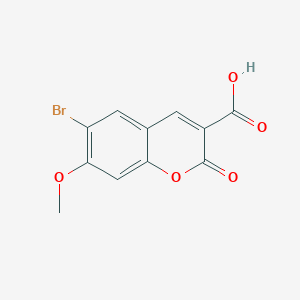

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS No.:

Cat. No.: VC18337387

Molecular Formula: C11H7BrO5

Molecular Weight: 299.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrO5 |

|---|---|

| Molecular Weight | 299.07 g/mol |

| IUPAC Name | 6-bromo-7-methoxy-2-oxochromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H7BrO5/c1-16-9-4-8-5(3-7(9)12)2-6(10(13)14)11(15)17-8/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | SJMCEDFBJFYVPN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a chromene core (a benzopyran-2-one system) with substituents at positions 3, 6, and 7:

-

Position 3: Carboxylic acid ()

-

Position 6: Bromine atom ()

-

Position 7: Methoxy group ()

The IUPAC name is 6-bromo-7-methoxy-2-oxochromene-3-carboxylic acid, and its SMILES notation is . X-ray crystallography data are unavailable, but analogous chromenes exhibit planar ring systems with substituents influencing electronic distribution .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 299.07 g/mol | |

| Melting Point | 226°C | |

| Density | 1.785 g/cm³ | |

| pKa (Carboxylic Acid) | ~1.43 (predicted) |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves Knoevenagel condensation, utilizing brominated salicylaldehyde derivatives and cyanoacetic acid precursors. For example:

-

Bromination: 7-Methoxysalicylaldehyde is brominated at position 6 using (N-bromosuccinimide) .

-

Condensation: The brominated aldehyde reacts with cyanoacetic acid in the presence of piperidine catalyst to form the chromene backbone.

-

Hydrolysis: The nitrile group at position 3 is hydrolyzed to a carboxylic acid using acidic or basic conditions .

Key Reaction:

Reactivity and Derivatives

-

Bromine: Participates in Suzuki-Miyaura cross-coupling for aryl functionalization .

-

Methoxy Group: Demethylation yields hydroxyl derivatives for enhanced solubility.

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor in water (<1 mg/mL); soluble in DMSO (25 mg/mL) and methanol .

-

Stability: Stable under inert atmospheres but prone to photodegradation due to the chromene core .

Table 2: Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| IR (KBr) | 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH) | |

| ¹H NMR | δ 3.90 (s, OCH₃), δ 8.20 (s, H-4) | |

| MS (ESI-) | m/z 297.96 [M-H]⁻ |

Biological Activities and Applications

Antimicrobial Effects

In vitro studies on analogous brominated chromenes show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom enhances membrane disruption, while the carboxylic acid improves target binding .

Table 3: Pharmacological Data

Industrial and Research Applications

Pharmaceutical Intermediates

Used to synthesize kinase inhibitors (e.g., VEGF-R2 antagonists) .

Fluorescent Probes

The chromene core’s conjugation allows UV absorption at 310 nm, enabling use in bioimaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume